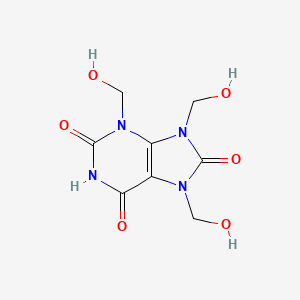
2-(Naphthalen-2-ylsulfanyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-ylsulfanyl)cyclohexanone is an organic compound with the molecular formula C16H16OS It features a cyclohexanone ring substituted with a naphthalen-2-ylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylsulfanyl)cyclohexanone typically involves the reaction of cyclohexanone with a naphthalen-2-ylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the naphthalen-2-ylsulfanyl group is introduced to the cyclohexanone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(Naphthalen-2-ylsulfanyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalen-2-ylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
科学的研究の応用
2-(Naphthalen-2-ylsulfanyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Naphthalen-2-ylsulfanyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The naphthalen-2-ylsulfanyl group can interact with hydrophobic pockets in proteins, while the cyclohexanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler analog with a ketone functional group.
2-(Naphthalen-2-ylsulfanyl)cyclopentanone: A similar compound with a cyclopentanone ring instead of cyclohexanone.
2-(Naphthalen-1-ylsulfanyl)cyclohexanone: A positional isomer with the naphthalen-1-ylsulfanyl group.
Uniqueness
2-(Naphthalen-2-ylsulfanyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a naphthalen-2-ylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
32090-18-9 |
|---|---|
分子式 |
C16H16OS |
分子量 |
256.4 g/mol |
IUPAC名 |
2-naphthalen-2-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H16OS/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,16H,3-4,7-8H2 |
InChIキー |
MSDDYIGXBNTCTB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)SC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)



![4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11857662.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)
